1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a core structure resembling xanthine alkaloids like caffeine and theophylline. Key structural features include:
- Positions 3 and 7: Methyl groups, common in xanthine derivatives to modulate pharmacokinetics.
- Position 8: A pyrrolidin-1-yl substituent, introducing a secondary amine for hydrogen bonding and conformational flexibility.
This compound is hypothesized to interact with adenosine receptors or enzymes like phosphodiesterases, though its exact biological targets require further study.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-21-14-15(20-17(21)23-9-3-4-10-23)22(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEBVMZZGRCMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the purine core, followed by the introduction of the 4-chlorobenzyl group, methyl groups, and the pyrrolidinyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The presence of the 4-chlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound’s ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,7-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 8
Position 8 modifications critically influence pharmacological profiles. Key analogs include:
Pyrrolidin-1-yl Derivatives
- 7-(2-Hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 333752-11-7) :
- Shares the pyrrolidin-1-yl group but has a hydroxypropyl substituent at position 7.
- The additional hydroxyl group may improve solubility but reduce blood-brain barrier penetration compared to the target compound.
Piperazinyl and Piperazinylmethyl Derivatives
- 1-(2-Chlorobenzyl)-8-[4-(4-methoxyphenyl)-1-piperazinyl]-3,7-dimethyl-1H-purine-2,6-dione (CAS 923244-35-3) : Substitutes pyrrolidine with a 4-methoxyphenyl-piperazinyl group.
- 7-(4-Chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6-dione (CID 978636) :
- Features a piperazinylmethyl group, introducing a basic nitrogen for improved solubility and metabolic stability.
Sulfonyl and Methylsulfonyl Derivatives
- 1-Ethyl-3,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (Compound 27) : Replaces pyrrolidine with a methylsulfonyl group, a strong electron-withdrawing substituent. This modification may enhance oxidative stability but reduce binding to adenosine receptors.
Aromatic and Heteroaromatic Substituents
Pharmacological Implications
- CNS Activity : Pyrrolidine and piperazine substituents (e.g., ) may allow CNS penetration, whereas sulfonyl () or bulky aromatic groups () often eliminate it.
- Analgesic vs. CNS Effects : Pyridinyloxy derivatives () retain analgesia without CNS stimulation, suggesting position 8 substitutions dictate target selectivity.
- Metabolic Stability : Piperazinylmethyl groups () and sulfonyl moieties () may enhance resistance to cytochrome P450 metabolism compared to pyrrolidine.
Structural and Electronic Comparison Table
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves alkylation of purine precursors (e.g., 8-amino-1,3-dimethyluric acid derivatives) with chlorobenzyl halides, followed by pyrrolidine substitution. Key steps include:
- Controlled temperature (60-80°C) for nucleophilic substitution at the C8 position .
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
- Purification via column chromatography or recrystallization to isolate isomers . Yield optimization requires precise stoichiometric ratios of reactants and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5-5.0 ppm; pyrrolidine protons as multiplet at δ 2.8-3.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₈H₂₀ClN₅O₂; expected [M+H]⁺ = 396.12) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry at C7 and C8 positions, critical for bioactivity .
Q. What preliminary biological screening approaches assess its bioactivity?
- Enzyme Inhibition Assays : Test against adenosine deaminase (ADA) or phosphodiesterases (PDEs) using fluorometric substrates .
- Receptor Binding Studies : Radiolabeled competition assays (e.g., A₁/A₂A adenosine receptors) to determine IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, HeLa) to identify apoptosis induction .
Advanced Research Questions
Q. How can computational modeling guide the study of its interactions with nucleotide-binding enzymes?
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses in ADA or PDE catalytic pockets. Focus on hydrogen bonding with pyrrolidine nitrogen and π-π stacking with the chlorobenzyl group .
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to predict residence time and binding free energy (MM-PBSA/GBSA methods) .
- QSAR Models : Correlate substituent modifications (e.g., methyl vs. ethyl groups) with inhibitory potency using Hammett parameters .
Q. What strategies resolve contradictions between in vitro and cellular activity data?
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. Derivatives with logP >2.5 show improved intracellular accumulation .
- Metabolic Stability : Perform liver microsome assays to identify oxidative degradation (e.g., CYP3A4-mediated demethylation) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out interference from non-target kinases .
Q. What advanced purification techniques address isomerization challenges during synthesis?
- Chiral HPLC : Employ Chiralpak IC/AD-H columns with hexane/isopropanol gradients to separate C7 epimers (resolution >1.5) .
- Crystallization Optimization : Use solvent pairs (e.g., ethyl acetate/heptane) to selectively crystallize the desired diastereomer .
- Dynamic Kinetic Resolution : Catalyze racemization with palladium nanoparticles to enhance enantiomeric excess (ee >90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
